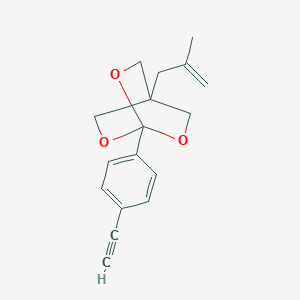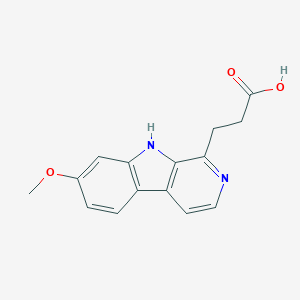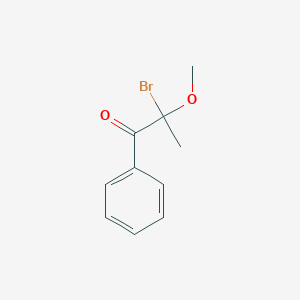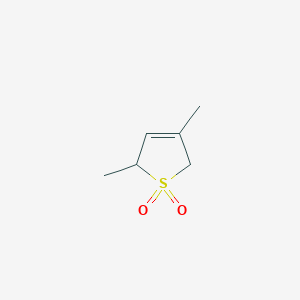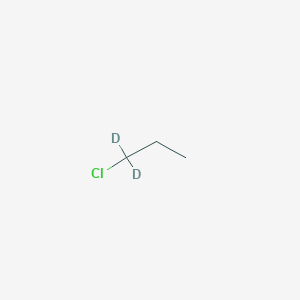
1-Chloropropane-1,1-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloropropane-1,1-D2 is a chlorinated hydrocarbon characterized by the presence of chlorine and deuterium atoms. This compound is a derivative of 1-chloropropane, where two hydrogen atoms are replaced by deuterium. The presence of deuterium imparts unique physical and chemical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 1-Chloropropane-1,1-D2 can be achieved through several methods. One common approach involves the chlorination of 1,1-dideuteriopropane. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of this compound. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications .
化学反応の分析
1-Chloropropane-1,1-D2 undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield alcohols, while elimination reactions produce alkenes .
科学的研究の応用
1-Chloropropane-1,1-D2 has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms involving deuterium-labeled compounds.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of deuterated drugs.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 1-Chloropropane-1,1-D2 involves its interaction with molecular targets and pathwaysThis effect is particularly significant in reactions involving the breaking of C-H or C-D bonds .
In biological systems, the compound may interact with enzymes and other proteins, affecting their activity and function. The deuterium atoms can alter the binding affinity and specificity of the compound for its molecular targets, leading to changes in biological activity .
類似化合物との比較
1-Chloropropane-1,1-D2 can be compared with other similar compounds, such as:
1-Chloropropane: The non-deuterated analog of this compound.
1-Chloro-2,2-dideuteriopropane: Another deuterated analog with deuterium atoms at different positions.
1-Bromo-1,1-dideuteriopropane: A brominated analog that can be used to study the effects of different halogen atoms on the compound’s reactivity and properties.
The uniqueness of this compound lies in its specific isotopic substitution, which can significantly impact its chemical behavior and applications .
特性
IUPAC Name |
1-chloro-1,1-dideuteriopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVRZFUUCLYTO-SMZGMGDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
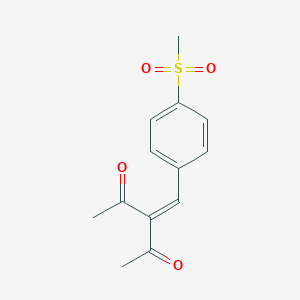
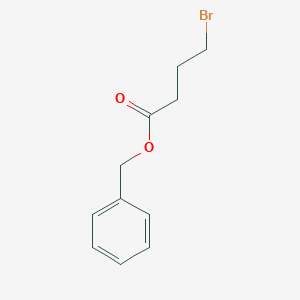
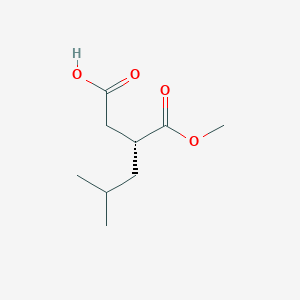
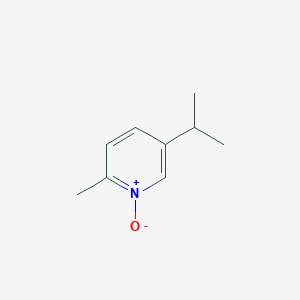
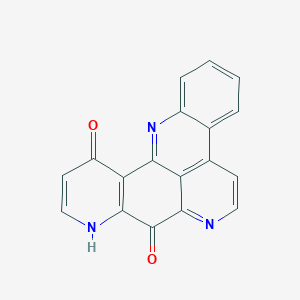
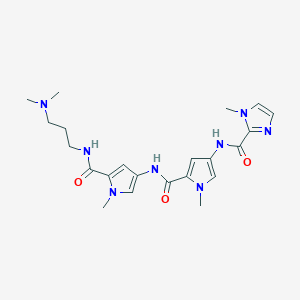
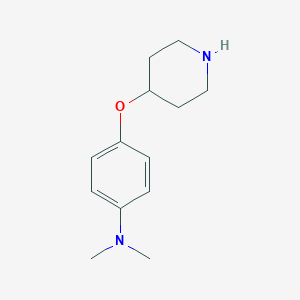
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)

